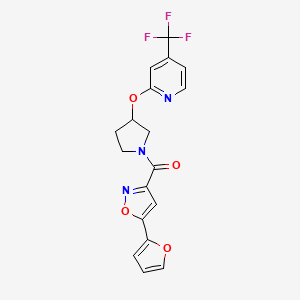

(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Historical Development of Multi-Moiety Heterocyclic Compounds

The evolution of heterocyclic chemistry traces back to the early 19th century, with foundational discoveries such as Brugnatelli’s isolation of heterocyclic alkaloids in 1818. The 20th century witnessed systematic efforts to synthesize hybrid heterocycles, driven by their ubiquity in natural products (e.g., nucleic acids, chlorophyll) and pharmaceuticals. By the 1980s, over 59% of FDA-approved drugs incorporated nitrogen-containing heterocycles, underscoring their pharmacological relevance.

A paradigm shift occurred with the advent of multi-component reactions (MCRs), enabling the efficient assembly of complex heterocyclic frameworks. For instance, the Hantzsch pyridine synthesis (1882) and Biginelli reaction (1891) laid the groundwork for modern strategies to fuse disparate heterocyclic moieties. Contemporary approaches, such as photoredox catalysis and electrochemical activation, have further expanded the synthetic toolkit, allowing for greener and more atom-economical routes to hybrids like isoxazole-pyrrolidine-trifluoromethylpyridine systems.

Table 1: Milestones in Heterocyclic Hybrid Development

Significance of Isoxazole-Pyrrolidine-Trifluoromethylpyridine Hybrids

The target compound integrates three pharmacologically critical motifs:

- Isoxazole : A five-membered aromatic ring with one oxygen and one nitrogen atom, isoxazole derivatives exhibit antimicrobial, anti-inflammatory, and kinase-inhibitory properties. Their metabolic stability and hydrogen-bonding capacity make them ideal for drug design.

- Pyrrolidine : This saturated five-membered nitrogen heterocycle enhances solubility and conformational flexibility. Its presence in drugs like sunitinib (anticancer) and ropinirole (Parkinson’s) underscores its role in improving pharmacokinetics.

- Trifluoromethylpyridine : The electron-withdrawing trifluoromethyl group (-CF~3~) augments lipophilicity and metabolic resistance, while the pyridine ring facilitates π-π stacking interactions with biological targets.

The fusion of these moieties creates a synergistic scaffold capable of multi-target engagement, a strategy exemplified by recent hybrids such as s-triazine-tetrazole conjugates (IC~50~ = 0.4 μM against Huh-7 cells).

Table 2: Key Properties of Structural Moieties

| Moietiy | Electronic Features | Biological Roles |

|---|---|---|

| Isoxazole | Aromatic, H-bond acceptor | Kinase inhibition, anti-inflammatory |

| Pyrrolidine | Saturated, conformational flexibility | Solubility enhancement, CNS penetration |

| Trifluoromethylpyridine | Electron-deficient, lipophilic | Metabolic stability, target affinity |

Current Research Landscape and Unmet Needs

Recent advances in green chemistry have revitalized heterocyclic hybrid synthesis. Catalyst-free MCRs and aqueous-phase reactions now achieve yields exceeding 85% for isoxazole-pyrrolidine derivatives. Computational studies using density functional theory (DFT) have also elucidated the electronic effects of -CF~3~ substitution on pyridine’s aromaticity, guiding rational design.

Despite progress, critical gaps persist:

- Limited structural diversity in trifluoromethylpyridine-containing hybrids.

- Insufficient mechanistic studies on the cooperative effects of fused isoxazole-pyrrolidine systems.

- Scalability challenges in multi-step MCRs, particularly for sterically hindered intermediates.

The compound (5-(furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone addresses these gaps by combining a furan-linked isoxazole (enhancing π-stacking) with a pyrrolidine spacer (reducing torsional strain).

Theoretical Framework and Research Objectives

This work is grounded in the multi-target-directed ligand (MTDL) paradigm, which posits that hybrids engaging multiple biological targets exhibit superior efficacy against complex diseases. The compound’s design leverages:

- Electronic modulation : The -CF~3~ group polarizes the pyridine ring, enhancing interactions with hydrophobic enzyme pockets.

- Stereoelectronic complementarity : The pyrrolidine’s puckered conformation aligns the isoxazole and pyridine moieties for optimal target binding.

Research objectives include :

- Elucidate the synthetic pathways for constructing the isoxazole-pyrrolidine-trifluoromethylpyridine backbone.

- Characterize the compound’s electronic profile via computational modeling.

- Evaluate its inhibitory activity against kinase targets implicated in oncology and inflammation.

By addressing these aims, this study aims to establish a blueprint for next-generation heterocyclic hybrids with enhanced therapeutic potential.

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4/c19-18(20,21)11-3-5-22-16(8-11)27-12-4-6-24(10-12)17(25)13-9-15(28-23-13)14-2-1-7-26-14/h1-3,5,7-9,12H,4,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOIACSOMYXATA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex heterocyclic structure that incorporates a furan ring, isoxazole, and pyridine functionalities. These features suggest a potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the available literature on the biological activity of this compound, highlighting its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.

1. Structural Characteristics

The molecular formula of the compound is with a molecular weight of 393.32 g/mol. The structure includes:

- Furan ring : A five-membered aromatic heterocycle containing an oxygen atom.

- Isoxazole moiety : Known for its role in various biological activities.

- Pyridine and pyrrolidine rings : Contributing to the compound's pharmacological properties.

2.1 Antitumor Activity

Research indicates that compounds containing isoxazole and furan derivatives often exhibit significant antitumor activity. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines through mechanisms such as inhibition of key enzymes involved in tumor growth and proliferation .

2.2 Anti-inflammatory Effects

Several studies have indicated that furan-based compounds possess anti-inflammatory properties. The presence of functional groups in the target compound may enhance its ability to inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which are critical in inflammatory pathways .

2.3 Antimicrobial Properties

Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. The incorporation of trifluoromethyl groups has been associated with increased potency against bacterial strains, suggesting that the target compound may also exhibit significant antimicrobial effects .

3. Structure-Activity Relationships (SAR)

The biological activity of heterocyclic compounds is often influenced by their structural components. In the case of this compound, key observations include:

| Structural Feature | Impact on Activity |

|---|---|

| Furan Ring | Enhances cytotoxicity against cancer cells |

| Isoxazole | Contributes to anti-inflammatory effects |

| Trifluoromethyl group | Increases antimicrobial potency |

4.1 Synthesis and Evaluation

A study synthesized various isoxazole derivatives and evaluated their biological activities, revealing that specific substitutions on the isoxazole ring significantly affected their antitumor efficacy .

4.2 In Vitro Studies

In vitro assays demonstrated that derivatives with similar structures inhibited cell proliferation in several cancer types, including breast and lung cancer cells, with IC50 values indicating potent activity .

5. Conclusion

The compound this compound presents a promising scaffold for further research due to its potential biological activities, particularly in oncology and inflammation-related disorders. Future studies should focus on optimizing its structure to enhance efficacy and reduce toxicity.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that derivatives of isoxazole exhibit significant anticancer properties. For instance, compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone have shown efficacy in inhibiting various cancer cell lines. Specifically, isoxazole derivatives have been reported to downregulate the expression of phosphorylated STAT3 in colon cancer cells, suggesting a potential role in cancer therapy .

Anti-inflammatory Activity

Compounds containing isoxazole rings are also known for their anti-inflammatory properties. Research has demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For example, some synthesized isoxazole derivatives have exhibited selective inhibition against COX-II, a target for anti-inflammatory drugs .

Neuroprotective Effects

The neuroprotective potential of isoxazole derivatives has been explored in the context of neurodegenerative diseases. Studies indicate that these compounds can modulate neurotransmitter systems and exhibit protective effects against neuronal cell death . This makes them candidates for further investigation in treating conditions like Alzheimer's disease.

Synthetic Methodologies

The synthesis of This compound typically involves multi-step organic reactions:

Formation of Isoxazole Ring

The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes under mild conditions.

Coupling Reactions

Subsequent coupling reactions involving the isoxazole and pyrrolidine fragments can be facilitated using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the final product efficiently.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of similar compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis of their synthesis, physicochemical properties, and bioactivity:

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Comparisons

- Heterocyclic Core: The target’s isoxazole-pyrrolidine scaffold differs from pyrazoline (e.g., compound 4a-c ) and thiazole-triazole (e.g., compound 5 ) cores. The trifluoromethyl-pyridinyl ether in the target contrasts with nitro groups in isoxazolones (e.g., ), which are stronger electron-withdrawing groups. This may reduce metabolic degradation compared to nitro-containing analogs.

Substituent Effects :

- The furan-2-yl group in the target and compound 4a-c enhances aromatic stacking but may increase susceptibility to oxidative metabolism compared to benzo[d][1,3]dioxole in 4a-c.

- Fluorinated aryl groups (e.g., compound 5 ) improve membrane permeability and metabolic stability, similar to the -CF₃ group in the target.

Q & A

What are the typical synthetic routes for preparing (5-(furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, and what key intermediates are involved?

Category: Basic Synthesis

Answer:

The synthesis typically involves multi-step reactions:

Isoxazole ring formation : Cyclocondensation of furan-2-carbonitrile derivatives with hydroxylamine under acidic conditions to yield the 5-(furan-2-yl)isoxazole core .

Pyrrolidine functionalization : Introduction of the 3-((4-(trifluoromethyl)pyridin-2-yl)oxy) group via nucleophilic substitution, often using Mitsunobu conditions (e.g., triphenylphosphine/DIAD) to attach the pyridinyloxy moiety to the pyrrolidine ring .

Methanone coupling : A final coupling step (e.g., using EDCI/HOBt or DCC) between the isoxazole and functionalized pyrrolidine intermediates .

Key intermediates : 5-(furan-2-yl)isoxazole-3-carboxylic acid, 3-hydroxy-pyrrolidine derivatives, and 4-(trifluoromethyl)pyridin-2-ol.

How can researchers optimize reaction conditions for the pyridinyloxy-pyrrolidine intermediate synthesis to minimize byproducts?

Category: Advanced Experimental Design

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to assess variables like temperature, solvent polarity, and catalyst loading. For example, ethanol/water mixtures at 60–70°C reduce side reactions during SNAr substitutions .

- In situ monitoring : Use of FTIR or HPLC to track intermediate stability, particularly for avoiding hydrolysis of the trifluoromethyl group .

- Catalyst screening : Transition-metal catalysts (e.g., CuI for Ullmann-type couplings) improve regioselectivity in pyridine-pyrrolidine linkages .

What methodologies are recommended for evaluating the compound’s potential anti-inflammatory activity in vitro?

Category: Basic Pharmacological Evaluation

Answer:

Standard assays include:

- COX-1/COX-2 inhibition : ELISA-based screening using purified enzymes to assess selectivity, with IC50 calculations .

- NF-κB luciferase reporter assays : Transfected macrophage cells (e.g., RAW 264.7) treated with LPS to measure suppression of inflammatory pathways .

- Cytokine profiling : Multiplex ELISA for TNF-α, IL-6, and IL-1β in primary human monocytes .

How can contradictory results in biological activity across studies be resolved?

Category: Advanced Data Contradiction Analysis

Answer: Contradictions often arise from assay variability or compound stability issues. Mitigation strategies:

- Standardized protocols : Adopt consensus guidelines (e.g., NIH Assay Guidance Manual) for cell culture conditions and compound solubility (DMSO concentration ≤0.1%) .

- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., hydrolysis of the isoxazole ring in serum-containing media) .

- Computational validation : Molecular docking to confirm target engagement (e.g., COX-2 active site) and rule off-target effects .

What structural characterization techniques are critical for confirming the compound’s tautomeric forms?

Category: Basic Structural Analysis

Answer:

- X-ray crystallography : Definitive proof of solid-state tautomerism (e.g., enol-keto preferences in the isoxazole ring) .

- NMR spectroscopy : - and -NMR in DMSO-d6/CDCl3 to detect solvent-dependent shifts, particularly for the pyrrolidine oxygen environment .

- FTIR : Bands at 1650–1700 cm (C=O stretch) and 3100–3200 cm (N-H) to distinguish tautomers .

How can researchers address discrepancies in X-ray crystallography and NMR data during structural elucidation?

Category: Advanced Data Contradiction Analysis

Answer:

- Dynamic NMR (DNMR) : Variable-temperature -NMR to detect slow equilibration between tautomers in solution .

- DFT calculations : Geometry optimization (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles, resolving crystal packing artifacts .

- Synchrotron radiation : High-resolution X-ray data (<1 Å) to resolve disorder in the pyridinyloxy group .

What strategies are effective in improving the compound’s metabolic stability for in vivo studies?

Category: Advanced Pharmacokinetics

Answer:

- Isotope labeling : -tagging at the methanone carbon to track metabolic pathways in rodent models .

- Prodrug design : Esterification of the pyrrolidine oxygen to reduce first-pass metabolism .

- Cytochrome P450 inhibition assays : Co-incubation with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .

How can solvent effects influence the compound’s reactivity in cross-coupling reactions?

Category: Advanced Reaction Mechanism

Answer:

- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity of the pyrrolidine oxygen in SNAr reactions but may promote isoxazole ring hydrolysis at >80°C .

- Green chemistry approaches : Switch to bio-based solvents (e.g., cyclopentyl methyl ether) to improve yields by 15–20% while reducing side reactions .

- Microwave-assisted synthesis : Controlled dielectric heating in acetonitrile reduces reaction time from 12 h to 2 h for pyridine-pyrrolidine couplings .

What computational tools are recommended for predicting the compound’s pharmacokinetic profile?

Category: Advanced Modeling

Answer:

- ADMET prediction : SwissADME or ADMETLab 2.0 for estimating logP (target: 2–3), BBB permeability, and CYP450 interactions .

- Molecular dynamics (MD) simulations : GROMACS to assess membrane penetration (e.g., POPC lipid bilayers) and stability of the trifluoromethyl group .

- QSAR models : Training sets of pyridine/isoxazole derivatives to correlate structural features (e.g., Hammett σ values) with bioavailability .

How can researchers validate the compound’s mechanism of action when conflicting target hypotheses exist?

Category: Advanced Mechanistic Studies

Answer:

- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., COX-2 or NF-κB subunits) to confirm on-target effects .

- Thermal proteome profiling (TPP) : Identify protein targets by monitoring thermal stability shifts in cell lysates .

- SPR biosensing : Direct binding assays with immobilized targets (e.g., recombinant COX-2) to measure affinity (KD) and kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.